molecular formula C15H10BrFN2O2 B1282266 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one

7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one

Cat. No.: B1282266
M. Wt: 349.15 g/mol
InChI Key: LAAYFWALJDHMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy Flubromazepam is a derivative of the benzodiazepine class of compounds. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. 3-Hydroxy Flubromazepam is a metabolite of Flubromazepam, which was first synthesized in the 1960s but gained attention in the 2010s as a designer drug .

Chemical Reactions Analysis

3-Hydroxy Flubromazepam undergoes several types of chemical reactions:

Scientific Research Applications

3-Hydroxy Flubromazepam has several applications in scientific research:

Comparison with Similar Compounds

3-Hydroxy Flubromazepam is similar to other benzodiazepines such as Phenazepam, Clonazolam, and Flubromazolam. it is unique due to its specific hydroxylation at the 3-position, which can affect its metabolic stability and activity . Other similar compounds include:

Properties

Molecular Formula

C15H10BrFN2O2

Molecular Weight

349.15 g/mol

IUPAC Name

7-bromo-5-(2-fluorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H10BrFN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)

InChI Key

LAAYFWALJDHMAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 9.5 g (0.021 mole) of 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one in a mixture of 130 ml ethanol and 130 ml aqueous 5% sodium bicarbonate was stirred at 25° for 18 hr. The suspended solid was collected on a filter, washed with water, dried in air, and recrystallized from ethanol to give 4.54 g (62%) 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one as colorless crystals: mp 196°-198°; 19F nmr (DMSO-d6) δ -113.5 ppm (m); 1H nmr (DMSO-d6) δ 4.88 ppm (s, 1H), 6.35 ppm (s, OH), 7.0-7.9 ppm (m, 7H).
Name
7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.